molecular formula C16H20N4O4S B2845285 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine CAS No. 2097903-37-0

4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine

Cat. No.: B2845285
CAS No.: 2097903-37-0
M. Wt: 364.42
InChI Key: BCKZPLGSESYDOL-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Morpholine is a common organic solvent used in chemical synthesis.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves several steps, including the formation of the oxadiazole ring and the addition of various substituents . The synthesis of morpholine typically involves the reaction of diethylene glycol with ammonia under pressure .


Molecular Structure Analysis

1,2,4-Oxadiazoles have a five-membered ring structure with two carbon atoms, two nitrogen atoms, and one oxygen atom . Morpholine has a six-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo a variety of chemical reactions, depending on the substituents present . Morpholine can act as a base in organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles and morpholine depend on their specific structure and the presence of other functional groups .

Scientific Research Applications

Antimicrobial Activity and Molecular Docking Study:

  • Sulfonamides and carbamates derived from morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been studied for their antimicrobial activity. These compounds, including derivatives of 4-(Phenylsulfonyl) morpholine, showed potent antimicrobial activity against various bacterial strains and fungi. Molecular docking studies also indicated good binding affinities at the active enzyme sites of bacterial proteins (Janakiramudu et al., 2017).

Antibacterial Agent Synthesis and Evaluation:

  • Novel derivatives of 1,3,4-Oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfide were synthesized and evaluated for their antibacterial activity. These compounds exhibited moderate to significant activity against various bacterial strains (ur-Rehman et al., 2015).

Applications in Organic Light-Emitting Devices:

  • Certain sulfone compounds, including derivatives related to 4-(Phenylsulfonyl) morpholine, have been evaluated as hosts for phosphors in blue-green organic light-emitting devices. These materials showed high efficiency and could be used in the development of advanced display technologies (Kim et al., 2011).

Inhibition of HIV-1 Replication:

  • N-Arylsulfonyl derivatives, which include structural motifs similar to 4-(Phenylsulfonyl) morpholine, have been identified as inhibitors of HIV-1 replication. These derivatives showed promising activity against HIV-1 replication, suggesting potential applications in antiviral drug development (Che et al., 2015).

Safety and Hazards

Like all chemicals, 1,2,4-oxadiazoles and morpholine should be handled with care. Specific safety and hazard information would depend on the specific compound and its intended use .

Future Directions

Research into 1,2,4-oxadiazoles and morpholine is ongoing, with potential applications in various fields including medicinal chemistry and material science .

Properties

IUPAC Name

4-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c21-25(22,19-6-8-23-9-7-19)20-10-14(13-4-2-1-3-5-13)15(11-20)16-17-12-24-18-16/h1-5,12,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKZPLGSESYDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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